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Compound of Interest

Compound Name: Eganelisib

Cat. No.: B608121

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of eganelisib (formerly IPI-549) in
combination with anti-PD-1 antibodies, detailing its mechanism of action, clinical trial data, and
relevant experimental protocols.

Eganelisib is a first-in-class, orally administered, highly selective inhibitor of phosphoinositide
3-kinase-gamma (PI3K-y).[1][2] Its therapeutic potential lies in its ability to modulate the tumor
microenvironment (TME). By inhibiting PI3K-y, eganelisib reprograms tumor-associated
macrophages (TAMs) from an immunosuppressive (M2) to an anti-tumor (M1) phenotype.[3]
This shift enhances antigen presentation and reduces the suppression of T-cells, thereby
promoting an anti-tumor immune response.[1] The combination of eganelisib with anti-PD-
1/PD-L1 checkpoint inhibitors is based on the rationale that reprogramming the myeloid
component of the TME can overcome resistance to checkpoint blockade and enhance its
efficacy.[2][3]

Mechanism of Action: Signaling Pathway

Eganelisib targets the gamma isoform of PI3K, which is predominantly expressed in myeloid
cells.[4] Inhibition of PI3K-y disrupts the downstream signaling cascade, leading to the
reprogramming of TAMs and a reduction in myeloid-derived suppressor cells (MDSCs) within
the TME. This alleviates the immunosuppressive environment, allowing for enhanced T-cell
activation and anti-tumor immunity, which is further potentiated by the blockade of the PD-
1/PD-L1 axis.
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Caption: Signaling pathway of Eganelisib and Anti-PD-1 combination therapy.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from the MARIO-1 (NCT02637531) and
MARIO-3 (NCT03961698) clinical trials.[1][5][6][7]

Table 1: Dosing Regimens in Clinical Trials
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. Eganelisib Anti-PD-1/PD- Combination
Trial Phase . .
Dose L1 Antibody Regimen
10-60 mg QD Eganelisib QD +
(monotherapy); ) Nivolumab 240
MARIO-1 I/lb Nivolumab
20-40 mg QD mg Q2W or 480
(combination) mg Q4W

) Eganelisib QD +
Atezolizumab +

MARIO-3 Il 30 mg QD ] Atezolizumab +
Nab-paclitaxel )
Nab-paclitaxel

Table 2: Efficacy Data from MARIO-3 in Frontline
M ic Trinle-N ive E : ( 3

PD-L1 Positive PD-L1 Negative ITT Population
Parameter
(n=18) (n=35) (n=57)
Objective Response
66.7% 54.3%
Rate (ORR)
Complete Response
16.7% 0%
(CR) Rate
Disease Control Rate
92.8% 81.4%
(DCR)
Median Progression-
) 6.4 months 7.3 months
Free Survival (PFS)
1-Year PFS Rate 37.5% 34.7% 36.0%
Median Duration of
11.7 months 7.4 months

Response (DOR)

Table 3: Safety Profile - Most Common Treatment-
Related Grade =3 Toxicities
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MARIO-3
MARIO-1 MARIO-1 L.
. . .. (Eganelisib +
Adverse Event (Eganelisib (Eganelisib + .
. Atezolizumab +
Monotherapy) Nivolumab) .
Nab-paclitaxel)
Increased AST 18% 13%
Increased ALT 18% 10%
Rash - 10% 11.3% (Skin AESs)
Increased Alkaline
5%
Phosphatase
Hepatic AEs - - 24.2%
Neutropenia AEs - - 14.5%
Peripheral Neuropathy - - 11.3%

Experimental Protocols

The following are detailed, representative protocols for the key experimental assays cited in the
MARIO clinical trials. These protocols are based on the available information from the trial
publications and established best practices.

Experimental Workflow
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Caption: Workflow for sample analysis in Eganelisib clinical trials.

Multiplex Immunofluorescence (miF) for Tumor
Microenvironment Analysis

Objective: To characterize the immune cell infiltrate and spatial relationships within the tumor
microenvironment of formalin-fixed paraffin-embedded (FFPE) tumor biopsies.

Principle: This protocol utilizes sequential rounds of antibody staining and signal amplification
with different fluorophores to visualize multiple protein markers on a single tissue section.

Materials:

FFPE tumor biopsy slides (5 um sections)

Dewaxing and rehydration solutions (Xylene, Ethanol series)

Antigen retrieval buffer (e.g., citrate buffer pH 6.0)

Protein block solution (e.g., BSA or serum-free block)
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e Primary antibodies (see Table 4 for a representative panel from MARIO-3)
e Secondary antibodies conjugated to HRP

e Opal Polaris 7-color kit (or similar)

e DAPI nuclear stain

e Mounting medium

» Automated staining platform (e.g., Leica BOND RX) and multispectral imaging system (e.g.,
Akoya Phenolmager)

Table 4: Representative mIF Antibody Panel (based on MARIO-3)

Target Antibody Clone Supplier Function

Antigen presentation,
HLA-DR (e.g., L243) (e.g., BioLegend) macrophage

activation

Pan-macrophage

CD68 (e.g., PG-M1) (e.g., Dako)
marker
CD8 (e.g., C8/144B) (e.g., Dako) Cytotoxic T-cells
Cytotoxic T-cell
Granzyme B (e.g., GrB-7) (e.g., Dako) o
activity
Pan-Cytokeratin (e.g., AE1/AE3) (e.g., Dako) Tumor cell marker
Procedure:

o Deparaffinization and Rehydration:
o Incubate slides in Xylene (2 x 5 min).

o Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes
each.
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o Rinse with distilled water.

e Antigen Retrieval:

o Perform heat-induced epitope retrieval in antigen retrieval buffer using a pressure cooker
or water bath according to manufacturer's instructions.

o Allow slides to cool to room temperature.
e Blocking:
o Block endogenous peroxidase activity with a suitable reagent.
o Block non-specific antibody binding with protein block solution for 30 minutes.

e Sequential Antibody Staining:

(¢]

Incubate with the first primary antibody for 1 hour at room temperature.
o Wash with TBS-T.

o Incubate with HRP-conjugated secondary antibody.

o Wash with TBS-T.

o Apply the corresponding Opal fluorophore and incubate.

o Wash with TBS-T.

o Perform antibody stripping according to the kit manufacturer's protocol.

o Repeat steps 4a-4g for each subsequent primary antibody and a different Opal
fluorophore.

» Counterstaining and Mounting:
o Stain with DAPI for 5 minutes.

o Wash and mount with an appropriate mounting medium.
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e Image Acquisition and Analysis:
o Scan slides using a multispectral imaging system.
o Perform spectral unmixing to separate the individual fluorophore signals.

o Analyze images to quantify cell densities and spatial relationships of the different immune
cell populations.

GeoMx® Digital Spatial Profiling (DSP) for Spatially
Resolved Transcriptomics

Objective: To perform high-plex spatial profiling of RNA in specific regions of interest (ROIS)
within FFPE tumor tissue.

Principle: This technology uses in situ hybridization with RNA probes tagged with UV-
photocleavable barcodes. Specific ROIs are illuminated with UV light to release the barcodes,
which are then collected and quantified.

Materials:

e FFPE tumor biopsy slides

o GeoMx DSP instrument and reagents
* RNA probes for targets of interest

o Fluorescently labeled antibodies for morphology markers (e.g., Pan-Cytokeratin for tumor
cells, CD45 for immune cells)

e Nuclear stain (e.g., SYTO 13)
» Next-Generation Sequencing (NGS) platform for readout
Procedure:

o Slide Preparation and Hybridization:
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o Prepare FFPE slides as per the GeoMx protocol, including baking, deparaffinization, and
antigen retrieval.

o Hybridize the slide with the RNA probe mix and morphology marker antibodies overnight.

e ROI Selection and Illlumination:
o Scan the slide to visualize the morphology markers.

o Select ROIs based on the biological question (e.g., tumor-infiltrating lymphocytes, tumor
core).

o The GeoMx instrument uses a digital micromirror device to illuminate the selected ROIs
with UV light, releasing the barcodes.

o Barcode Collection and Quantification:
o Aspirate the released barcodes from each ROI.
o Prepare the collected barcodes for sequencing.
o Sequence the barcodes using an NGS platform.
e Data Analysis:

o Process the sequencing data to count the number of each barcode, corresponding to the
abundance of each RNA target in the specific ROI.

o Perform differential expression analysis and other downstream analyses to identify spatial
gene expression patterns.

Flow Cytometry for Peripheral Blood
Immunophenotyping

Objective: To quantify the frequency of various immune cell subsets in peripheral blood.

Principle: This technique uses fluorescently labeled antibodies to identify and quantify different
cell populations based on their surface and intracellular protein expression.
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Materials:

Whole blood collected in EDTA or heparin tubes

Red blood cell (RBC) lysis buffer

FACS buffer (e.g., PBS with 2% FBS)

Fluorochrome-conjugated antibodies (representative panels in Table 5)

Flow cytometer

Table 5: Representative Flow Cytometry Antibody Panels

Panel Markers Cell Types Identified
CD3, CD4, CD8, CD45RA, Naive, central memory, effector
T-cell Panel
CCR7 memory, and effector T-cells
] CD11b, CD14, CD15, CD33, Monocytes, granulocytes,
Myeloid Panel
HLA-DR MDSCs
Naive, memory, and plasma B-
B-cell Panel CD19, CD20, IgD, CD27
cells
Procedure:

e Sample Preparation:

o Aliquot 100 pL of whole blood into FACS tubes.

e Antibody Staining:

o Add the pre-titered antibody cocktail to each tube.

o Incubate for 30 minutes at 4°C in the dark.

e RBC Lysis:
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o Add RBC lysis buffer and incubate for 10-15 minutes at room temperature.

o Centrifuge and wash the cells with FACS buffer.

o Data Acquisition:
o Resuspend the cell pellet in FACS buffer.
o Acquire samples on a flow cytometer.

o Data Analysis:

o Use appropriate software (e.g., FlowJo) to gate on the cell populations of interest and
determine their frequencies.

Multiplex Cytokine Analysis

Objective: To simultaneously measure the concentration of multiple cytokines and chemokines
in patient serum or plasma.

Principle: This assay uses bead-based immunoassays (e.g., Luminex) where each bead set is
coated with a capture antibody specific for a particular analyte. The amount of bound analyte is
detected using a biotinylated detection antibody and a fluorescent reporter.

Materials:

e Serum or plasma samples

e Multiplex cytokine bead array kit (e.g., Bio-Plex)
» Wash buffer

o Assay buffer

o Detection antibody cocktall

» Streptavidin-phycoerythrin (SAPE)

e Luminex instrument
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Procedure:

o Sample and Standard Preparation:
o Prepare a standard curve for each analyte according to the kit instructions.
o Dilute patient samples as required.

e Assay Procedure:

o

Add the antibody-coupled beads to each well of a 96-well plate.
o Wash the beads.
o Add standards and samples to the wells and incubate.
o Wash the beads.
o Add the biotinylated detection antibody cocktail and incubate.
o Wash the beads.
o Add SAPE and incubate.
o Wash the beads and resuspend in assay buffer.
» Data Acquisition and Analysis:
o Acquire the plate on a Luminex instrument.
o Use the standard curve to calculate the concentration of each analyte in the samples.

These protocols provide a framework for the key experiments involved in the clinical
development of eganelisib in combination with anti-PD-1 antibodies. For specific applications,
optimization of these protocols may be required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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therapy-with-anti-pd-1-antibodies-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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